N-benzyl-2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-11(2)8-13-17-15(19-18-13)21-10-14(20)16-9-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,16,20)(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIDFFUGBPNNEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=NN1)SCC(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-benzyl-2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving a hydrazine derivative and a suitable precursor.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.
Attachment of the Benzyl Group: The benzyl group is attached via a nucleophilic substitution reaction using benzyl chloride.
Final Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
N-benzyl-2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfanyl groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
N-benzyl-2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has shown significant antimicrobial properties against various pathogens. Research indicates that compounds with triazole structures can inhibit the growth of fungi and bacteria by disrupting their cellular processes. This makes them promising candidates for developing new antibiotics and antifungal agents .
Anticancer Properties
Studies have suggested that triazole derivatives exhibit anticancer activity by inducing apoptosis in cancer cells. The specific mechanisms involve the inhibition of cell proliferation and the promotion of programmed cell death pathways. This compound is being investigated for its potential use in chemotherapeutic formulations against different cancer types .
Agricultural Applications
Fungicides
Due to its antifungal properties, this compound is also explored as a fungicide in agricultural settings. Its effectiveness against plant pathogens can help in the development of safer and more effective agricultural treatments that minimize crop losses due to fungal infections .
Material Science
Polymer Chemistry
In material science, this compound can be utilized as a building block for synthesizing novel polymers with enhanced properties. The incorporation of triazole groups into polymer matrices can improve thermal stability and mechanical strength, making them suitable for various industrial applications .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole derivatives demonstrated that this compound exhibited potent activity against Candida albicans and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were significantly lower compared to standard antifungal and antibacterial agents, indicating its potential as a lead compound for further drug development.
Case Study 2: Anticancer Activity
In vitro studies have shown that this compound induces apoptosis in human breast cancer cells (MCF-7). The mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins. These findings suggest that this compound could serve as a promising candidate for developing new anticancer therapies .
Mechanism of Action
The mechanism of action of N-benzyl-2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways. As an anticonvulsant, it may modulate neurotransmitter release or receptor activity in the central nervous system.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other 1,2,4-triazol-3-yl-sulfanyl acetamides allow for critical comparisons (Table 1). Key variations include substituents on the triazole ring, acetamide nitrogen, and sulfanyl-linked groups, which influence bioactivity and physicochemical properties.
Table 1: Structural and Functional Comparison of Selected Triazolyl-Sulfanyl Acetamides
Key Observations
Anti-Inflammatory Activity :
- Furan-containing analogs (e.g., ) exhibit significant anti-exudative activity, with EC50 values comparable to diclofenac. Substituents like halogens or methoxy groups further enhance efficacy .
Structural Characterization :
- Crystallographic data for analogs like the chlorophenyl derivative () confirm planar triazole rings and sulfanyl bridge conformations critical for intermolecular interactions .
Pharmacokinetic Considerations :
- The target compound’s isobutyl group may confer higher metabolic stability compared to smaller alkyl chains (e.g., ethyl in VUAA-1). However, this remains speculative without direct data.
Biological Activity
N-benzyl-2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound belonging to the class of triazole derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C25H24N4O2S
- Molecular Weight : 444.6 g/mol
- CAS Number : 538336-84-4
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the triazole ring enhances its binding affinity, potentially leading to inhibition or modulation of target proteins involved in various biological pathways.
Biological Activities
- Antimicrobial Activity : Triazole derivatives have been reported to exhibit significant antimicrobial properties. For instance, compounds in this class have shown effectiveness against a range of bacteria and fungi due to their ability to disrupt cell wall synthesis and inhibit enzyme activity critical for microbial survival .
- Anticancer Properties : Several studies indicate that triazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases or pathways that are crucial for tumor growth and proliferation. For example, this compound has been evaluated for its Src kinase inhibitory activity, showing promising results in reducing cell proliferation in cancer models .
- Antioxidant Activity : Research has demonstrated that triazole compounds can exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is vital for protecting cells from damage that can lead to various diseases .
Case Studies and Research Findings
A number of studies have been conducted to evaluate the biological activities of this compound and related compounds:
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-benzyl-2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves sequential nucleophilic substitution and cyclocondensation reactions. For example:
Formation of the triazole core via cyclization of thiosemicarbazide derivatives under reflux with ethanol.
Sulfanyl-acetamide coupling using 2-chloroacetonitrile or similar reagents in basic conditions (e.g., NaOH/DMF) .
- Optimization : Temperature (60–80°C), solvent polarity (DMF for solubility), and stoichiometric ratios (1:1.2 for limiting side reactions) are critical. Reaction progress is monitored via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, triazole carbons at 150–160 ppm) .
- Infrared Spectroscopy (IR) : Sulfanyl (C–S) stretches at 600–700 cm and carbonyl (C=O) at 1650–1700 cm .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 385.12) .
Q. How does the substitution pattern on the triazole ring influence physicochemical properties?
- Key Findings :
- The 2-methylpropyl group at position 5 enhances lipophilicity (logP ~3.2), improving membrane permeability .
- The sulfanyl-acetamide linker increases hydrogen-bonding capacity, affecting solubility in polar solvents .
- Method : LogP is determined via shake-flask assays; solubility via phase-solubility diagrams .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in structural assignments for this compound?
- Crystallography : Single-crystal X-ray diffraction (e.g., SHELXL refinement) provides bond lengths (C–S: 1.75–1.80 Å) and dihedral angles (e.g., 85–90° between triazole and benzyl groups) .
- Contradiction Analysis : Discrepancies between NMR and crystallographic data (e.g., rotameric states) are resolved by comparing solution vs. solid-state conformers .
Q. What computational strategies predict binding modes of this compound to biological targets?
- Docking Studies :
Target Preparation : Use PDB structures (e.g., HIV-1 RT, 2RKI) with Glide or AutoDock Vina .
Binding Affinity : The triazole and sulfanyl groups form π-π stacking and hydrogen bonds with active-site residues (e.g., Lys101 in HIV-1 RT) .
- Validation : Molecular dynamics simulations (100 ns) assess stability of docked poses .
Q. How do structural analogs compare in biological activity, and what SAR trends emerge?
- SAR Insights :
- Antimicrobial Activity : Chlorine or fluorine at the benzyl position increases potency (MIC: 2–8 µg/mL vs. S. aureus) .
- Anti-inflammatory Activity : Pyridinyl substituents enhance COX-2 inhibition (IC ~0.8 µM) .
- Method : Analog libraries are screened via enzyme-linked immunosorbent assays (ELISA) and microbroth dilution .
Q. What strategies mitigate synthetic challenges, such as low yields in sulfanyl coupling?
- Solutions :
Catalysis : Use CuI or Pd(PPh) to accelerate coupling (yield improvement: 40% → 75%) .
Purification : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) removes by-products .
- Troubleshooting : Excess thiol reagents (1.5 eq) prevent disulfide formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
